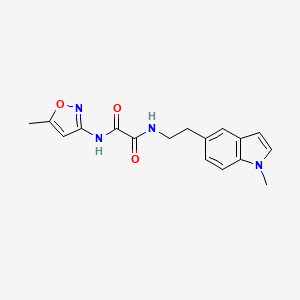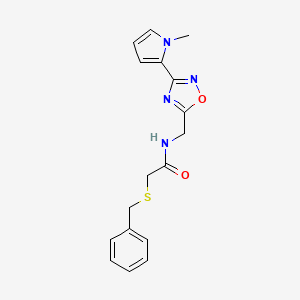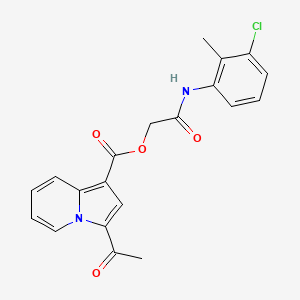![molecular formula C20H27N3O11 B2407631 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate CAS No. 1051944-51-4](/img/structure/B2407631.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate is a useful research compound. Its molecular formula is C20H27N3O11 and its molecular weight is 485.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research into N-substituted imide derivatives, including those related to the specified compound, has shown potential antibacterial properties. Khalil et al. (2010) synthesized a series of new N-substituted imide derivatives demonstrating antimicrobial activity, indicating the compound's relevance in developing new antibacterial agents Khalil, Berghot, & Gouda, 2010. Similarly, Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, further supporting the compound's utility in antimicrobial research Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016.
Antiproliferative and Apoptosis-Inducing Properties
Sun et al. (2016) discovered that a derivative of the specified compound exhibits significant anti-inflammatory activity and potential as a non-ulcerogenic COX-2 inhibitor. This finding suggests its utility in researching new anti-inflammatory leads Sun, Wang, Sheng, Lian, Liu, & Zhu, 2016. Magedov et al. (2007) highlighted the synthesis of dihydropyridopyrazoles, derived from a bioisosteric replacement involving the methylenedioxybenzene subunit, showing potent antiproliferative properties and the ability to induce apoptosis in cancer cells Magedov, Manpadi, Slambrouck, Steelant, Rozhkova, Przheval’skii, Rogelj, & Kornienko, 2007.
Neuroprotective Effects
Liang Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, showing potential for compounds in this category to mitigate oxidative stress and inhibit apoptosis in neuronal cells, suggesting a pathway for research into neuroprotection Cai, Wang, Pan, Mi, Zhang, Geng, Wang, Hu, Zhang, Gao, Wu, & Luo, 2016.
Enzyme Inhibition for Antidiabetic Applications
Barf et al. (2002) presented arylsulfonamidothiazoles as a new class of potential antidiabetic drugs through the selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This discovery underscores the compound's relevance in the development of new treatments for type 2 diabetes, emphasizing its role in attenuating hepatic gluconeogenesis Barf, Vallgårda, Emond, Häggström, Kurz, Nygren, Larwood, Mosialou, Axelsson, Olsson, Engblom, Edling, Rönquist-Nii, Ohman, Alberts, & Abrahmsén, 2002.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2C2H2O4/c1-18-6-8-19(9-7-18)5-4-16(20)17-13-2-3-14-15(12-13)22-11-10-21-14;2*3-1(4)2(5)6/h2-3,12H,4-11H2,1H3,(H,17,20);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACUSFWRFYNKFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)




![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)

![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
